molecular formula C18H22BrNO2 B315940 2-({[2-(BENZYLOXY)-5-BROMOPHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL

2-({[2-(BENZYLOXY)-5-BROMOPHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL

Cat. No.: B315940
M. Wt: 364.3 g/mol
InChI Key: RJAPAJNDQQTHRE-UHFFFAOYSA-N
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Description

2-({[2-(BENZYLOXY)-5-BROMOPHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL is an organic compound that features a benzyloxy group, a bromobenzyl group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(BENZYLOXY)-5-BROMOPHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with 2-(benzyloxy)-5-bromobenzaldehyde and 2-amino-2-methylpropan-1-ol.

    Condensation Reaction: The aldehyde group of 2-(benzyloxy)-5-bromobenzaldehyde reacts with the amino group of 2-amino-2-methylpropan-1-ol under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(BENZYLOXY)-5-BROMOPHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon with hydrogen gas.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophiles like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Palladium on carbon with hydrogen gas or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Formation of 2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-2-methylpropan-1-one.

    Reduction: Formation of 2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-2-methylpropan-1-amine.

    Substitution: Formation of 2-{[2-(Benzyloxy)-5-azidobenzyl]amino}-2-methylpropan-1-ol or 2-{[2-(Benzyloxy)-5-cyanobenzyl]amino}-2-methylpropan-1-ol.

Scientific Research Applications

2-({[2-(BENZYLOXY)-5-BROMOPHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[2-(BENZYLOXY)-5-BROMOPHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and bromobenzyl groups may facilitate binding to these targets, while the amino alcohol moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-5-bromobenzaldehyde: Shares the benzyloxy and bromobenzyl groups but lacks the amino alcohol moiety.

    2-{[2-(Benzyloxy)-5-azidobenzyl]amino}-2-methylpropan-1-ol: Similar structure but with an azido group instead of a bromine atom.

    2-{[2-(Benzyloxy)-5-cyanobenzyl]amino}-2-methylpropan-1-ol: Similar structure but with a cyano group instead of a bromine atom.

Uniqueness

2-({[2-(BENZYLOXY)-5-BROMOPHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of both the benzyloxy and bromobenzyl groups, along with the amino alcohol moiety, provides a versatile scaffold for further chemical modifications and biological studies.

Properties

Molecular Formula

C18H22BrNO2

Molecular Weight

364.3 g/mol

IUPAC Name

2-[(5-bromo-2-phenylmethoxyphenyl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C18H22BrNO2/c1-18(2,13-21)20-11-15-10-16(19)8-9-17(15)22-12-14-6-4-3-5-7-14/h3-10,20-21H,11-13H2,1-2H3

InChI Key

RJAPAJNDQQTHRE-UHFFFAOYSA-N

SMILES

CC(C)(CO)NCC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(CO)NCC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2

Origin of Product

United States

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